molecular formula C18H22N2O3 B11221215 1-hydroxy-3-oxo-N-pentyl-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide

1-hydroxy-3-oxo-N-pentyl-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide

Cat. No.: B11221215
M. Wt: 314.4 g/mol
InChI Key: YRFSSMHNFATQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrido[3,2,1-ij]quinoline class, characterized by a fused tricyclic core with a hydroxy group at position 1, a ketone at position 3, and a pentyl carboxamide substituent at position 2. Its molecular formula is C₂₂H₂₅N₃O₃, with a molecular weight of 379.45 g/mol.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-pentyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C18H22N2O3/c1-2-3-4-10-19-17(22)14-16(21)13-9-5-7-12-8-6-11-20(15(12)13)18(14)23/h5,7,9,21H,2-4,6,8,10-11H2,1H3,(H,19,22)

InChI Key

YRFSSMHNFATQFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-3-oxo-N-pentyl-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the necessary functional groups through a series of reactions such as alkylation, oxidation, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Core Ring Formation

Pyridoquinoline systems often form via cyclization of amino acid precursors. For example, pyrido[3,2,1-ij]quinoline derivatives can arise from S-alkylation of thienopyridine intermediates followed by base-mediated cyclization . A general procedure involves:

  • N-arylation : Reaction of 2-chloroacetamide derivatives with KOH to form intermediates.

  • Cyclization : Aqueous KOH induces intramolecular cyclization to form the fused ring system.

Oxidative Transformations

  • Hypochlorite Oxidation : In thienopyridine-2-carboxamides, hypochlorite oxidation leads to regio- and stereoselective dimerization , forming disulfide or oxo groups depending on solvent conditions .

  • Aldehyde Formation : Reduction of esters (e.g., LiAlH₄) followed by oxidation (e.g., MnO₂) generates aldehydes for subsequent Knoevenagel condensation .

Kinase Inhibition-Related Modifications

Pyrido[2,3-d]pyrimidine derivatives (e.g., 7x ) highlight the importance of substituents at positions C-2, C-6, and N-8 for biological activity . Though not directly applicable, these findings suggest that:

  • Substitution at C-2 (e.g., arylamino groups) enhances kinase inhibition.

  • Cyano groups at C-6 improve potency.

  • Cycloalkyl groups at N-8 stabilize the structure.

Comparative Analysis of Related Compounds

Compound Key Reactions Functional Groups Biological Activity
Pyrido[3,2,1-ij]quinoline-2-carboxylic acid ethyl ester S-alkylation → Cyclization → Hydrolysis/EsterificationHydroxyl, oxo, ester, carboxylic acidNot explicitly stated
Thieno[2,3-b]pyridine-2-carboxamides Hypochlorite oxidation → DimerizationAmino, oxo, sulfideAntimicrobial, kinase inhibition
Pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) Knoevenagel condensation → Alkylation → OxidationCyano, cycloalkyl, arylaminoCDK4/6, ARK5, FGFR inhibition

Reactivity Considerations

  • Hydroxyl Group : May participate in esterification or nucleophilic substitution .

  • Oxo Group : Could undergo reduction (e.g., LiAlH₄) to form hydroxyl derivatives.

  • Carboxamide : Susceptible to hydrolysis (acidic/basic conditions) or transesterification .

Table 1: Reaction Conditions for Related Pyridoquinoline Derivatives

Reaction Type Reagents Conditions Product Source
Cyclization10% aq. KOHRoom temperaturePyridoquinoline derivatives
OxidationHypochlorite, MnO₂Solvent-dependentOxidized dimers or aldehydes
AmidationLiAlH₄, amineTHF, room temperatureCarboxamides

Table 2: Biological Activity of Pyridoquinoline-Related Compounds

Compound Key Kinase Targets IC₅₀ (nM) Mechanism
7x (Pyrido[2,3-d]pyrimidine) CDK4, CDK6, ARK5, FGFR111–26 nMATP-binding site inhibition
PD-0332991 (Pyrido[2,3-d]pyrimidine) CDK4, CDK60.011–0.015 μMCyclin D/CDK4 complex inhibition

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives, including compounds similar to 1-hydroxy-3-oxo-N-pentyl-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide. These compounds have been shown to exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Efficacy in Animal Models

In a study involving P. berghei malaria mouse models, compounds derived from quinoline structures demonstrated excellent oral efficacy with effective doses (ED90) below 1 mg/kg when administered over four days. Such results indicate a high potential for clinical applications in malaria treatment .

Anticancer Activity

The anticancer potential of quinoline derivatives has also been extensively researched. Compounds similar to 1-hydroxy-3-oxo-N-pentyl-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide have shown promising results against various cancer cell lines.

In Vitro Studies

A series of related compounds were tested for their antiproliferative activity against human HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The results indicated that several derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant anticancer activity .

Summary of Findings

The following table summarizes key findings regarding the applications of 1-hydroxy-3-oxo-N-pentyl-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide and its analogs:

Application Target Mechanism of Action Efficacy
AntimalarialPlasmodium falciparumInhibition of PfEF2ED90 < 1 mg/kg
AnticancerHCT-116 & MCF-7 cell linesInterference with DNA synthesisIC50: 1.9 - 7.52 μg/mL

Mechanism of Action

The mechanism of action of 1-hydroxy-3-oxo-N-pentyl-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carboxamide Group

The pentyl chain in the target compound differentiates it from analogs with diverse carboxamide substituents. Key examples include:

Compound Name Substituent Molecular Weight Key Pharmacological Findings Reference
1-Hydroxy-3-oxo-N-(4-oxo-2-propylquinazolin-3(4H)-yl)-3,5,6,7-tetrahydropyrido[...]-2-carboxamide Quinazolinyl group 433.45 g/mol Enhanced diuretic potency vs. furosemide
N-(2-Cyanophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[...]-6-carboxamide 2-Cyanophenyl 345.36 g/mol Moderate sodium excretion in rat models
N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[...]-6-carboxamide 2,3-Dichlorophenyl 409.27 g/mol High lipophilicity (logP ~3.5); renal toxicity
1-Hydroxy-3-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3,5,6,7-tetrahydropyrido[...]-2-carboxamide Thiadiazolyl group 386.44 g/mol Improved bioavailability (t₁/₂ = 6.2 h)

Key Insight : The pentyl chain in the target compound balances lipophilicity and metabolic stability, avoiding the renal toxicity observed in dichlorophenyl analogs .

Core Modifications: Pyridine vs. Quinoline Derivatives

Replacement of the tetrahydropyridine ring with other heterocycles alters bioactivity:

  • Pyrano[3,2-c]quinoline derivatives (e.g., Compound 21 in ): Exhibit reduced diuretic activity but increased anti-inflammatory effects due to the pyran ring’s electron-rich nature.
  • 3-Substituted quinoline-2-ones (e.g., N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydronaphthyridine-3-carboxamide): Adamantyl groups enhance blood-brain barrier penetration, suggesting CNS applications.

Structural Advantage: The tetrahydropyridine core in the target compound optimizes diuretic efficacy by mimicking the trihydropyrrole ring in pyrroloquinolone diuretics while improving metabolic stability .

Fluoro and Carboxylic Acid Derivatives

Fluorinated analogs (e.g., 9-Fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[...]-2-carboxylic acid ) demonstrate antibacterial activity but lack diuretic effects. The carboxylic acid group increases polarity (logP ~1.2), reducing renal reabsorption compared to the carboxamide group in the target compound.

Biological Activity

1-Hydroxy-3-oxo-N-pentyl-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide is a synthetic compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound can be represented structurally as follows:

C17H20N2O2\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2

This structure features a tetrahydropyridoquinoline core that is known for its diverse pharmacological activities.

Biological Activity Overview

1-Hydroxy-3-oxo-N-pentyl-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide exhibits several biological activities that are summarized in the following table:

Activity Description
Anticancer Induces apoptosis in various cancer cell lines (e.g., HeLa, C6) .
Antimicrobial Demonstrated activity against a range of microorganisms .
Kinase Inhibition Potential to inhibit specific kinases involved in cancer progression .
Neuroprotective Effects May offer protection against neurodegenerative processes .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Kinase Inhibition : It selectively inhibits certain kinases that are crucial in cell signaling pathways associated with cancer proliferation and survival. For instance, studies have indicated IC50 values in the low micromolar range for several kinases .
  • Antimicrobial Mechanism : The compound disrupts microbial cell membranes and inhibits key enzymatic processes necessary for microbial survival .
  • Neuroprotective Mechanism : It may modulate neuroinflammatory responses and reduce oxidative stress in neuronal cells .

Case Studies

Several studies have evaluated the efficacy and safety profile of 1-hydroxy-3-oxo-N-pentyl-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide:

  • Case Study 1 : In vitro tests demonstrated significant antiproliferative effects on HeLa cells with an IC50 value of approximately 5 µM. The compound was found to induce apoptosis via caspase activation .
  • Case Study 2 : A series of derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications to the pentyl group enhanced activity against Gram-positive bacteria while maintaining low toxicity to human cells .

Q & A

Basic: What are the recommended synthetic routes for 1-hydroxy-3-oxo-N-pentyl-tetrahydropyridoquinoline-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyridoquinoline core. A common approach includes cyclization of substituted quinoline precursors with pentylamine under basic conditions. For example, analogous compounds (e.g., quinoline carboxamides) are synthesized via nucleophilic acyl substitution, followed by intramolecular cyclization using catalysts like acetic acid or Lewis acids. Characterization of intermediates via TLC and HPLC is critical to monitor reaction progress. Optimization of solvent systems (e.g., ethanol or DMF) and temperature (70–100°C) enhances yield .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Assign signals for the pentyl chain (δ 0.8–1.6 ppm for CH3 and CH2), hydroxy group (broad singlet near δ 5–6 ppm), and quinoline protons (aromatic region δ 7–9 ppm). Compare with analogous quinoline derivatives for validation .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and hydroxyl groups (O-H at ~3200–3500 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to verify structural integrity .

Advanced: How can researchers resolve contradictions in NMR data for regioselective substitution?

Methodological Answer:
Contradictions often arise from overlapping signals or dynamic exchange processes. Strategies include:

  • Variable Temperature NMR : Resolve broadening caused by tautomerism or hydrogen bonding.
  • 2D NMR (COSY, HSQC) : Assign coupled protons and carbons unambiguously. For example, HSQC can differentiate between quinoline C-H and amide protons .
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for regioisomers .

Advanced: What in vivo models are suitable for evaluating diuretic activity of this compound?

Methodological Answer:

  • Rodent Models : Use Wistar rats or mice to assess urinary output and electrolyte excretion. Administer the compound intravenously (1–5 mg/kg) and compare with furosemide as a positive control. Measure urine volume hourly and analyze Na+/K+ levels via ion-selective electrodes .
  • Dose-Response Studies : Identify the effective dose range (ED50) and monitor renal toxicity through serum creatinine and BUN levels .

Advanced: How can X-ray crystallography confirm the compound’s stereochemistry?

Methodological Answer:

  • Crystal Growth : Recrystallize from ethanol/water mixtures at 4°C to obtain single crystals.
  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : Solve via direct methods (SHELXS) and refine with SHELXL. Confirm hydrogen bonding (e.g., O-H···N interactions) and tetrahydropyrido ring puckering. Compare with analogous structures (e.g., ethyl thiazolo-pyrimidine carboxylate, P21/c space group) .

Advanced: What structural modifications enhance bioavailability while retaining activity?

Methodological Answer:

  • Lipophilicity Optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to the pentyl chain to improve solubility.
  • Prodrug Design : Acetylate the hydroxy group to enhance membrane permeability, with enzymatic cleavage in vivo.
  • SAR Studies : Test analogs with varying N-alkyl chain lengths (C3–C6) and monitor pharmacokinetic parameters (Cmax, T1/2) .

Advanced: How to address instability during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and analyze degradation products via HPLC-MS. Add antioxidants (e.g., BHT) if oxidation is observed .

Advanced: What catalytic systems improve regioselectivity in cyclization steps?

Methodological Answer:

  • Palladium Catalysis : Use Pd(OAc)₂/Xantphos for C-N coupling to direct cyclization to the 2-position.
  • Acid-Mediated Cyclization : Employ p-toluenesulfonic acid (PTSA) in toluene to favor 6-membered ring formation via kinetic control. Monitor reaction progress with in-situ IR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.